molecular formula C15H19N3O3 B3790279 2-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}isoxazolidine

2-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}isoxazolidine

Cat. No.: B3790279
M. Wt: 289.33 g/mol
InChI Key: OXWSHZDRJOGSGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains a pyrazole ring and an isoxazolidine ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the isoxazolidine ring is a five-membered ring with one oxygen and one nitrogen atom. The molecule also contains a 2,4-dimethoxyphenyl group, which is a benzene ring with two methoxy (OCH3) groups attached at the 2nd and 4th positions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and isoxazolidine rings, as well as the 2,4-dimethoxyphenyl group, would contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its structure and the conditions under which it is stored or used. The presence of the pyrazole and isoxazolidine rings, as well as the 2,4-dimethoxyphenyl group, could influence its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would be how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and storage procedures should be followed to minimize any potential risks .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. This could involve laboratory experiments, computational modeling, and possibly even clinical trials if it were being developed as a drug .

Properties

IUPAC Name

2-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]-1,2-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-19-12-4-5-13(14(8-12)20-2)15-11(9-16-17-15)10-18-6-3-7-21-18/h4-5,8-9H,3,6-7,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWSHZDRJOGSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=NN2)CN3CCCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}isoxazolidine
Reactant of Route 2
2-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}isoxazolidine
Reactant of Route 3
2-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}isoxazolidine
Reactant of Route 4
Reactant of Route 4
2-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}isoxazolidine
Reactant of Route 5
Reactant of Route 5
2-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}isoxazolidine
Reactant of Route 6
Reactant of Route 6
2-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}isoxazolidine

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